5-(3,5-Dimethoxyphenyl)-2-methoxyphenol
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Overview
Description
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formation of the desired compound through a radical approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: This compound shares similar structural features and is used in similar applications.
3,5-Dimethoxyphenylboronic Acid: Another related compound with similar chemical properties and uses.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry.
Uniqueness
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-15(19-3)14(16)8-10/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLKGQKMMGEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685656 |
Source
|
Record name | 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178546-17-2 |
Source
|
Record name | 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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